Cas no 2227723-72-8 ((1S)-3-amino-1-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol)

(1S)-3-Amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol is a chiral amino alcohol derivative featuring a pyrazolo[1,5-a]pyrimidine core, a structure of interest in medicinal chemistry and pharmaceutical research. The compound’s stereospecific (1S) configuration ensures precise molecular interactions, making it valuable for asymmetric synthesis and drug development. Its pyrazolopyrimidine moiety contributes to potential bioactivity, particularly in kinase inhibition or nucleoside mimicry applications. The presence of both amino and hydroxyl functional groups enhances its versatility as a building block for further derivatization. This compound is typically characterized by high purity and stability, suitable for research in targeted therapeutic agents or as a scaffold for probing biochemical pathways.
(1S)-3-amino-1-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol structure
2227723-72-8 structure
Product Name:(1S)-3-amino-1-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol
CAS No:2227723-72-8
MF:C9H12N4O
MW:192.217781066895
CID:5804320
PubChem ID:165678772
Update Time:2025-05-20

(1S)-3-amino-1-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-3-amino-1-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol
    • EN300-1736931
    • (1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol
    • 2227723-72-8
    • Inchi: 1S/C9H12N4O/c10-3-1-8(14)7-5-11-9-2-4-12-13(9)6-7/h2,4-6,8,14H,1,3,10H2/t8-/m0/s1
    • InChI Key: UKOUMGBDYCZUGX-QMMMGPOBSA-N
    • SMILES: O[C@H](C1C=NC2=CC=NN2C=1)CCN

Computed Properties

  • Exact Mass: 192.10111102g/mol
  • Monoisotopic Mass: 192.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 76.4Ų

(1S)-3-amino-1-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol Pricemore >>

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Additional information on (1S)-3-amino-1-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol

The Compound CAS No 2227723-72-8: A Comprehensive Overview

The compound with CAS No 2227723-72-8, known as (1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique stereochemistry and functional groups, which contribute to its potential biological activity and therapeutic applications.

Chemical Structure and Properties

The molecular structure of (1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol consists of a pyrazolo[1,5-a]pyrimidine ring system fused with a propanol moiety. The stereochemistry at the chiral center (S configuration) plays a crucial role in determining the compound's physical properties and biological interactions. The presence of an amino group (-NH₂) and a hydroxyl group (-OH) introduces hydrogen bonding capabilities, which are essential for its potential interactions with biological targets such as enzymes or receptors.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrazolo[1,5-a]pyrimidine ring system followed by the introduction of the amino and hydroxyl functionalities. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, ensuring high purity and yield. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the molecular structure and stereochemistry.

Biological Activity and Applications

Research into the biological activity of CAS No 2227723-72-8 has revealed promising results in various therapeutic areas. The compound has demonstrated potential as a modulator of key cellular pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that it exhibits selective inhibition against certain kinases, which are critical for cell signaling processes.

Structure-Activity Relationships (SAR)

Understanding the structure-function relationships of this compound is essential for optimizing its therapeutic potential. Modifications to the pyrazolo[1,5-a]pyrimidine ring system or the substituents on the propanol moiety can significantly influence its bioactivity. Recent studies have highlighted the importance of steric and electronic effects in determining the compound's binding affinity to target proteins.

Recent Research Developments

In recent years, there has been a surge in research focusing on CAS No 2227723-72-8 due to its unique properties and potential applications in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies have led to groundbreaking findings regarding its mechanism of action and pharmacokinetic profile. These advancements have paved the way for further exploration into its therapeutic potential.

Future Prospects

The future outlook for CAS No 2227723-72-8 is highly promising, with ongoing research aimed at enhancing its bioavailability and efficacy. The integration of advanced computational tools with experimental techniques is expected to accelerate drug development processes involving this compound. As our understanding of its biological mechanisms continues to grow, it holds great potential for becoming a valuable asset in modern medicine.

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